5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
Description
The compound 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked 3-chloro-5-(trifluoromethyl)pyridinyl group. The thiadiazole ring system is known for its diverse biological activities, including pesticidal, herbicidal, and antimicrobial properties . The trifluoromethyl (CF₃) and chloro (Cl) substituents on the pyridine ring enhance lipophilicity and metabolic stability, making this compound a candidate for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3S3/c9-4-1-3(8(10,11)12)2-13-5(4)17-7-15-14-6(16)18-7/h1-2H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOOYJKKQSGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NNC(=S)S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through chlorination and trifluoromethylation reactions.
Thiadiazole Ring Formation: The pyridine derivative is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The thiadiazole ring participates in nucleophilic substitution due to its electron-deficient nature. The thiol (-SH) group at position 2 and the pyridinylsulfanyl group at position 5 influence reactivity:
-
Reaction with Alkyl Halides :
The thiol group undergoes alkylation to form thioethers. For example, treatment with methyl iodide in basic ethanol yields 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(methylsulfanyl)-1,3,4-thiadiazole .Reagent Conditions Product Yield CH₃I, KOH Ethanol, reflux, 6 h 2-(Methylsulfanyl)-1,3,4-thiadiazole derivative ~75% -
Amine Substitution :
The chlorine on the pyridine ring (position 3) can be replaced by amines under palladium catalysis, forming pyridinylamine derivatives.
Oxidation Reactions
The thiol group is susceptible to oxidation:
-
Disulfide Formation :
Mild oxidizing agents (e.g., H₂O₂, I₂) convert the thiol to a disulfide dimer :Oxidizing Agent Conditions Product H₂O₂ (30%) RT, 2 h Disulfide dimer -
Sulfonic Acid Formation :
Strong oxidizers (e.g., KMnO₄, HNO₃) oxidize the thiol to a sulfonic acid group (-SO₃H).
Cross-Coupling Reactions
The chlorine atom on the pyridine ring enables palladium-catalyzed cross-coupling:
-
Suzuki Coupling :
Reaction with arylboronic acids forms biaryl derivatives .Reagent Conditions Product Pd(PPh₃)₄, ArB(OH)₂ DMF/H₂O, 80°C, 12 h 3-Aryl-5-(trifluoromethyl)pyridinyl derivative
Cyclization Reactions
The thiol group facilitates cyclization with electrophilic reagents:
-
Formation of Fused Heterocycles :
Reaction with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) yields thiadiazolo[3,2-b]thiazole derivatives .
Acid/Base Reactivity
-
Deprotonation :
The thiol group (pKa ~8–10) is deprotonated in basic media, forming a thiolate anion that participates in SN² reactions. -
Stability :
The compound is stable under acidic conditions but may decompose in strong bases at elevated temperatures .
Spectroscopic Data
Key analytical data for reaction characterization:
Scientific Research Applications
Agricultural Applications
Fungicidal and Insecticidal Properties
The compound exhibits notable fungicidal and insecticidal properties. Research indicates that derivatives of 5-trifluoromethyl-1,3,4-thiadiazoles demonstrate enhanced effectiveness against various pests, including fungi and insects. For instance, a patent describes the use of these compounds in formulations aimed at combating agricultural pests, showcasing their potential as effective agrochemicals .
Case Study: Efficacy Against Fungal Pathogens
In a study evaluating the antifungal activity of various thiadiazole derivatives, compounds similar to 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol showed significant inhibition of fungal growth in both in vitro and field trials. The minimum inhibitory concentration (MIC) values were lower than those of standard fungicides, indicating superior efficacy .
Pharmaceutical Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety exhibit substantial antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli. A specific derivative demonstrated an MIC value lower than that of conventional antibiotics like streptomycin .
Case Study: Synthesis of Antidepressant Agents
Research has also explored the synthesis of imine derivatives based on 5-amino-1,3,4-thiadiazole-2-thiol, revealing potential antidepressant activities. These findings suggest that modifications to the thiadiazole structure can lead to promising therapeutic agents .
Material Science Applications
Development of Functional Materials
The unique chemical properties of thiadiazoles have led to their incorporation into materials science. The compound's ability to form coordination complexes with metals has been explored for applications in sensors and catalysis. For instance, studies have indicated that complexes formed with transition metals exhibit enhanced catalytic activity in organic transformations.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The 1,3,4-thiadiazole core is a common feature in many bioactive compounds. For example:
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine : This derivative lacks the pyridinyl-sulfanyl group but retains insecticidal and fungicidal activities due to the fluorophenyl substituent .
- 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine : Replaces the thiadiazole with a pyrimidine core but retains sulfur-based linkages, highlighting the role of sulfanyl groups in bioactivity .
Substituent and Linkage Differences
Pyridinyl Derivatives:
- Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Shares the 3-Cl-5-CF₃-pyridinyl moiety but uses an oxygen (oxy) linkage instead of sulfur (sulfanyl). This compound is a commercial herbicide, suggesting that the sulfanyl group in the target compound may alter solubility and target binding .
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Similar to haloxyfop but lacks the chloro substituent, demonstrating the importance of halogenation in potency .
Sulfanyl-Linked Compounds:
- 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole : Features a dichlorophenyl-sulfanyl group on a thiadiazole ring, showing structural parallels but differing in halogenation patterns .
- N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide: Combines the 3-Cl-5-CF₃-pyridinyl group with a thiazole-thio linkage, indicating versatility in designing sulfur-containing agrochemicals .
Agrochemical Potential
Pharmacological Relevance
Comparative Data Table
Biological Activity
5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the compound's synthesis, biological properties, and relevant case studies.
- Chemical Formula : C8H5ClF3N3OS
- CAS Number : 338422-73-4
- Melting Point : 124–127 °C
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. The following table summarizes key findings from various studies on related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(2,5-dimethoxyphenyl)-2-substituted-1,3,4-thiadiazole | HT-29 (Colon Cancer) | 12.57 ± 0.6 | Induces apoptosis via caspase activation |
| 1,3,4-Thiadiazole derivatives | A549 (Lung Cancer) | 4.27 | Inhibition of ERK1/2 pathway |
| Trifluoromethyl-substituted thiadiazoles | MCF7 (Breast Cancer) | Varies | Cell cycle arrest in G1 phase |
The compound has been shown to exhibit significant suppressive activity against various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells . The structure-activity relationship indicates that substituents on the thiadiazole ring significantly influence cytotoxicity.
The anticancer activity of thiadiazole derivatives is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation. For instance:
- ERK1/2 Inhibition : Some derivatives inhibit the ERK1/2 pathway, leading to reduced cell survival and proliferation .
- Caspase Activation : Induction of apoptosis through caspase activation has been observed in several studies involving thiadiazoles .
Antimicrobial Activity
In addition to anticancer effects, compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains.
Case Studies
- Study on Anticancer Efficacy : A study evaluated a series of thiadiazoles for their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 12.57 µM against HT29 colon cancer cells, showcasing their potential as therapeutic agents .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of trifluoromethyl-substituted thiadiazoles against Gram-positive and Gram-negative bacteria. The results revealed significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
Q & A
Basic: What are the optimal synthetic routes for preparing 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with 1,3,4-thiadiazole-2-thiol under alkaline conditions (e.g., aqueous NaOH) to form the sulfanyl bridge.
- Step 2: Purification via recrystallization or column chromatography. Key intermediates like sodium monochloroacetate may be used for functionalization .
- Optimization: Adjusting reaction temperature (70–90°C) and solvent polarity (e.g., ethanol/water mixtures) improves yields. Kinetic studies using HPLC or TLC can monitor progress .
Advanced: How can computational tools predict the biological activity of this compound?
Methodological Answer:
- Pass Online® Software: Predicts potential biological targets by analyzing molecular descriptors (e.g., lipophilicity, H-bond donors). For this compound, predicted activities may include antifungal or enzyme inhibition .
- Docking Studies: Molecular docking into target proteins (e.g., fungal CYP51 or bacterial gyrase) evaluates binding affinity. Use AutoDock Vina with PDB structures to simulate interactions .
- QSAR Models: Correlate substituent effects (e.g., trifluoromethyl groups) with activity trends from analogous thiadiazoles .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Confirm the sulfanyl bridge (δ 3.5–4.5 ppm for -S-CH2-) and pyridine/heterocycle protons (δ 7.0–8.5 ppm) .
- FT-IR: Identify thiol (-SH) stretches (~2500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) from the trifluoromethyl group .
- X-ray Crystallography: Resolve crystal packing and confirm bond angles/planarity of the thiadiazole ring (e.g., CCDC deposition for public access) .
Advanced: How to design experiments to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify IC50 discrepancies. Use MTT assays on cancer cell lines (e.g., NCI-60 panel) .
- Control Experiments: Compare with structurally similar compounds (e.g., fluopyram derivatives) to isolate the role of the sulfanyl-thiadiazole moiety .
- Mechanistic Studies: Conduct ROS detection or apoptosis assays (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified pyridine (e.g., chloro → fluoro) or thiadiazole (e.g., -SH → -SO2CH3) groups. Compare activities using standardized assays .
- Pharmacophore Mapping: Identify critical moieties (e.g., trifluoromethyl for lipophilicity, sulfanyl for H-bonding) via 3D-QSAR (e.g., CoMFA) .
- Metabolic Stability: Test microsomal degradation (e.g., rat liver microsomes) to optimize half-life .
Basic: What are the key physicochemical properties influencing reactivity?
Methodological Answer:
- Solubility: Low aqueous solubility due to hydrophobic trifluoromethyl and thiadiazole groups. Use DMSO or DMF for in vitro studies .
- pKa Determination: Thiol groups (pKa ~8–10) influence nucleophilic reactivity. Titration or UV-Vis spectroscopy quantifies deprotonation .
- Thermal Stability: DSC/TGA analysis reveals decomposition points (>150°C), critical for storage .
Advanced: How to evaluate environmental or metabolic degradation pathways?
Methodological Answer:
- Photolysis Studies: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., sulfoxides) .
- Hydrolysis Kinetics: Test at varying pH (2–12) to simulate gastrointestinal or environmental conditions. Track half-life using HPLC .
- Metabolite Profiling: Incubate with liver microsomes and identify Phase I/II metabolites (e.g., glutathione adducts) via HRMS .
Basic: How to troubleshoot low yields in sulfanyl bridge formation?
Methodological Answer:
- Catalyst Screening: Test Cu(I) catalysts (e.g., CuBr) or phase-transfer agents (e.g., TBAB) to enhance coupling efficiency .
- Oxygen Exclusion: Conduct reactions under nitrogen to prevent thiol oxidation. Use degassed solvents .
- Alternative Solvents: Switch from ethanol to acetonitrile or THF to improve solubility of aromatic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
